trans-2-Heptenal

Overview

Description

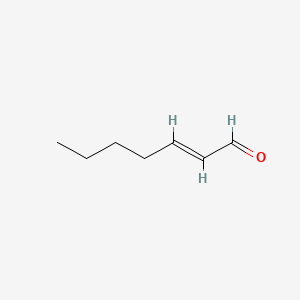

trans-2-Heptenal, also known as (E)-trans-2-Heptenal, is an organic compound with the molecular formula C7H12O. It is an unsaturated aldehyde characterized by a double bond between the second and third carbon atoms in the heptanal chain. This compound is known for its distinctive odor, which is often described as fatty or green, and is commonly found in various natural sources, including heated butter and tomatoes .

Preparation Methods

Synthetic Routes and Reaction Conditions: trans-2-Heptenal can be synthesized through several methods. One common approach involves the aldol condensation of n-valeraldehyde, followed by dehydration to form 2-propyl-2-heptenal. This reaction typically uses a solid base catalyst, such as sodium hydroxide, under specific reaction conditions, including controlled temperature and pressure .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of solid base catalysts to facilitate the dimerization reaction of n-valeraldehyde. This method is preferred due to its high conversion rate, product yield, and purity. Additionally, the use of solid base catalysts reduces environmental pollution and production costs compared to liquid alkali catalysts .

Chemical Reactions Analysis

Types of Reactions: trans-2-Heptenal undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form heptanoic acid.

Reduction: It can be reduced to form 2-heptanol.

Addition Reactions: The compound can participate in addition reactions with hydrogen or halogens.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Addition Reactions: Hydrogenation reactions often use catalysts like palladium on carbon (Pd/C).

Major Products Formed:

Oxidation: Heptanoic acid.

Reduction: 2-Heptanol.

Addition Reactions: Saturated aldehydes or halogenated compounds

Scientific Research Applications

trans-2-Heptenal has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis and as a flavoring agent in the food industry.

Biology: Studies have shown its potential as a biofumigant to prevent grain spoilage by inhibiting the growth of fungi such as Aspergillus flavus

Medicine: Research is ongoing to explore its potential therapeutic effects, particularly its antifungal properties.

Industry: this compound is used in the production of fragrances and flavors due to its distinctive odor

Mechanism of Action

Comparison with Similar Compounds

trans-2-Heptenal can be compared with other unsaturated aldehydes, such as:

2-Hexenal: Similar in structure but with a shorter carbon chain.

2-Octenal: Similar in structure but with a longer carbon chain.

2-Decenal: Another unsaturated aldehyde with an even longer carbon chain.

Uniqueness of this compound:

Odor Profile: this compound has a distinctive fatty or green odor, making it valuable in the flavor and fragrance industry.

Antifungal Properties: Its ability to inhibit fungal growth sets it apart from other similar compounds

Biological Activity

trans-2-Heptenal, a volatile unsaturated aldehyde, has garnered attention for its biological activities and implications in various fields, including food chemistry, environmental science, and health. This article delves into the compound's biological activity, focusing on its chemical properties, reactivity, and effects on living organisms.

This compound is characterized by its molecular formula and a structure that features a double bond between the second and third carbon atoms. It is a colorless liquid with a strong odor reminiscent of fresh fruit. Its chemical structure is represented as follows:

Reactivity and Mechanisms

The reactivity of this compound is primarily influenced by its unsaturation, making it susceptible to various chemical reactions, including ozonolysis and interactions with radicals.

Ozonolysis

Research indicates that this compound undergoes ozonolysis, where it reacts with ozone to produce various by-products. For instance, in a study examining the ozonolysis of several unsaturated aldehydes, this compound was shown to produce ethylene as one of the major products:

| Compound | Reaction with Ozone | Major Product |

|---|---|---|

| This compound | Yes | Ethylene |

The kinetics of this reaction have been studied extensively, revealing that the rate coefficients for ozonolysis are significant in polluted environments where ozone concentrations are elevated .

Effects on Human Cells

This compound has been studied for its effects on human cells, particularly in the context of oxidative stress and cellular damage. A study investigating the response of human lung alveolar epithelial cells (A549) to various aldehydes found that exposure to this compound resulted in significant gene expression changes linked to apoptosis and DNA damage .

Key Findings:

- Gene Expression: Exposure to this compound resulted in the differential expression of multiple genes involved in oxidative stress responses.

- Pathological Implications: The compound's reactive nature suggests potential roles in respiratory diseases due to its ability to form adducts with cellular macromolecules .

Food Chemistry

In food chemistry, this compound's interactions with proteins have been examined. A study highlighted its ability to react with peanut proteins, which may have implications for flavor stability and allergenicity .

Study Insights:

- Protein Interactions: The reactivity of this compound with proteins can lead to the formation of stable complexes that may alter flavor profiles.

- Allergenicity Considerations: Understanding these interactions is crucial for assessing food safety, particularly for individuals with peanut allergies.

Environmental Impact

The environmental behavior of this compound has also been a subject of research. Its volatility allows it to participate in atmospheric reactions that contribute to secondary organic aerosol formation. This aspect is particularly relevant given the increasing concern over air quality and climate change.

Atmospheric Studies:

- Role in Air Quality: The degradation products from this compound can influence atmospheric chemistry and contribute to pollution .

Case Studies

- Cellular Response Study: A549 cells exposed to sub-cytotoxic levels of aldehydes showed significant changes in gene expression patterns related to oxidative stress and apoptosis pathways .

- Food Chemistry Investigation: Research on the interaction between this compound and peanut proteins indicated potential implications for flavor stability and allergenic responses in food products .

Properties

CAS No. |

2463-63-0 |

|---|---|

Molecular Formula |

C7H12O |

Molecular Weight |

112.17 g/mol |

IUPAC Name |

hept-2-enal |

InChI |

InChI=1S/C7H12O/c1-2-3-4-5-6-7-8/h5-7H,2-4H2,1H3 |

InChI Key |

NDFKTBCGKNOHPJ-UHFFFAOYSA-N |

SMILES |

CCCCC=CC=O |

Isomeric SMILES |

CCCC/C=C/C=O |

Canonical SMILES |

CCCCC=CC=O |

boiling_point |

166.0 °C |

density |

d 0.86 0.857-0.863 |

Key on ui other cas no. |

18829-55-5 29381-66-6 2463-63-0 |

physical_description |

Colourless mobile liquid; Pungent green, somewhat fatty aroma |

Pictograms |

Flammable; Acute Toxic; Irritant |

solubility |

Soluble in oils; Insoluble in water Soluble (in ethanol) |

Synonyms |

2-hept-enal 2-heptenal 2-heptenal, (E)-isome |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.